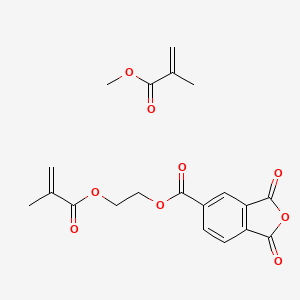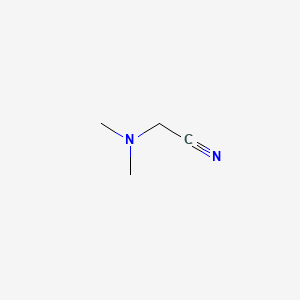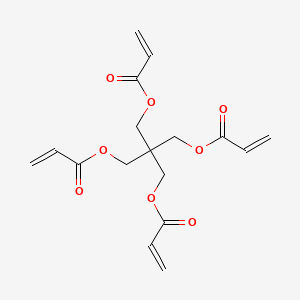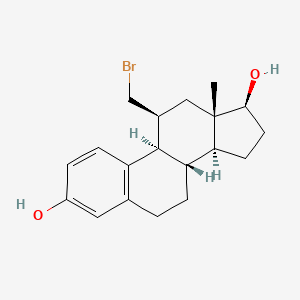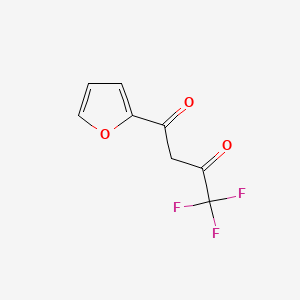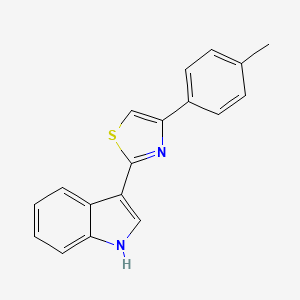
2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole is a member of indoles.
Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibition
Compounds related to 2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole have been studied for their activity on HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT) associated functions. Specifically, a study investigated the impact of introducing a methyl group in the position 3 of the dihydrothiazole ring and a chlorine atom in the position 5 of the isatin nucleus, finding activity towards both DNA polymerase and ribonuclease H in the µM range (Meleddu et al., 2016).
Anticancer Activity
A series of 5-(2′-indolyl)thiazoles, which are chemically related to this compound, have been synthesized and shown to exhibit anticancer activity against human cancer cell lines. Compounds in this series demonstrated encouraging activity and selectivity towards particular cell lines (Vaddula et al., 2016).
Anti-Inflammatory Agents
Certain indole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activity. The studies found moderate to good activity in this series of compounds (Singh et al., 2008).
Cytotoxicity and Antioxidant Potential
Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been evaluated for in vitro cytotoxicity on carcinoma cell lines and exhibited significant cytotoxic activity. These compounds also showed remarkable antioxidant activity (Grozav et al., 2017).
Apoptosis Inducing Cytotoxic Agents
A study on 2-arylamino-4-(3'-indolyl)thiazoles demonstrated their potential as effective and less toxic anticancer compounds, with significant anti-proliferative activity against selected cancer cell lines. These compounds were found to induce ROS-mediated apoptosis in cancer cells (Tantak et al., 2017).
Antimicrobial Activity
Compounds including 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains (Prajapati & Modi, 2011).
Propriétés
Formule moléculaire |
C18H14N2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C18H14N2S/c1-12-6-8-13(9-7-12)17-11-21-18(20-17)15-10-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3 |
Clé InChI |
MVNXSBSNUVMBEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


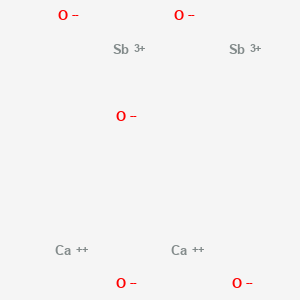
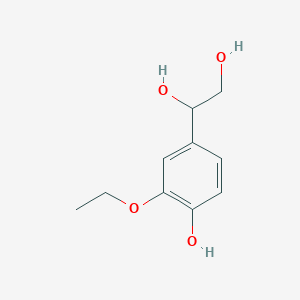
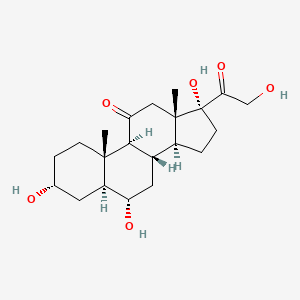

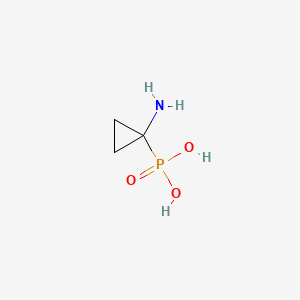

![Ethylenebis[(decyloxycarbonylmethyl)dimethylaminium]](/img/structure/B1205098.png)
